molecular formula C21H21N3O3 B12448820 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No.: B12448820
M. Wt: 363.4 g/mol
InChI Key: RUOLHLMPFHZPPC-UHFFFAOYSA-N
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Description

2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzyl group, a nitrophenyl group, and a hexahydroisoindolone core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:

    Formation of the Hexahydroisoindolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate nitrophenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include benzaldehyde derivatives or nitrophenyl oxides.

    Reduction: Products may include amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

    Biological Research: It can be used as a probe or reagent in various biological assays.

Mechanism of Action

The mechanism of action of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the benzyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-[(2-aminophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.

    2-benzyl-3-[(2-methylphenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-benzyl-3-(2-nitroanilino)-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C21H21N3O3/c25-21-17-11-5-4-10-16(17)20(23(21)14-15-8-2-1-3-9-15)22-18-12-6-7-13-19(18)24(26)27/h1-3,6-9,12-13,20,22H,4-5,10-11,14H2

InChI Key

RUOLHLMPFHZPPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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